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molecular formula C23H27NO3 B012065 Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate CAS No. 94497-53-7

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate

Cat. No. B012065
M. Wt: 365.5 g/mol
InChI Key: CBBXAIYXFKPCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923579B2

Procedure details

Terephthalic acid monomethyl ester (194 mg, 1.08 mmol) was dissolved in SOCl2 (5.39 mL) at 0° C. A drop of DMF was added and the mixture was stirred for 30 min. The SOCl2 was removed under vacuum and the crude acid chloride was dissolved in pyridine (12.5 mL). 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine 6 (200 g, 0.98 mmol) and DMAP (12 mg, 0.1 mmol) was added and the mixture was heated at 60° C. for 2 h with stirring. The mixture was poured into H2O and the product was extracted with EtOAc. Them organic layer was washed successively with HCl 2M, saturated NaHCO3, saturated NaCl, dried over MgSO4 and filtrated to give after evaporation N-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-terephthalamic acid methyl ester 7 (316 mg, 88% yield) as a white solid.
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
5.39 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1.CN(C=O)C.[CH3:19][C:20]1([CH3:33])[CH2:29][CH2:28][C:27]([CH3:31])([CH3:30])[C:26]2[CH:25]=[C:24]([NH2:32])[CH:23]=[CH:22][C:21]1=2.O>O=S(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:32][C:24]2[CH:23]=[CH:22][C:21]3[C:20]([CH3:33])([CH3:19])[CH2:29][CH2:28][C:27]([CH3:31])([CH3:30])[C:26]=3[CH:25]=2)=[O:10])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
194 mg
Type
reactant
Smiles
COC(C1=CC=C(C(=O)O)C=C1)=O
Name
Quantity
5.39 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)N)C
Name
Quantity
12 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The SOCl2 was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the crude acid chloride was dissolved in pyridine (12.5 mL)
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
Them organic layer was washed successively with HCl 2M, saturated NaHCO3, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CC=C(C(=O)NC2=CC=3C(CCC(C3C=C2)(C)C)(C)C)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 316 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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